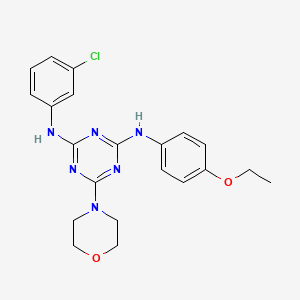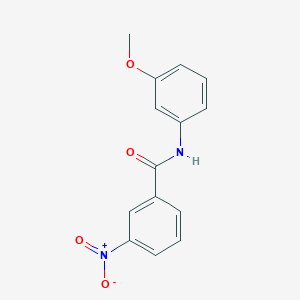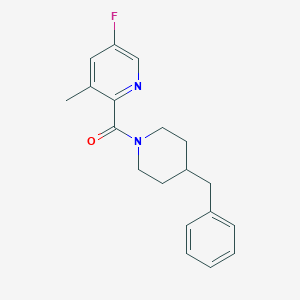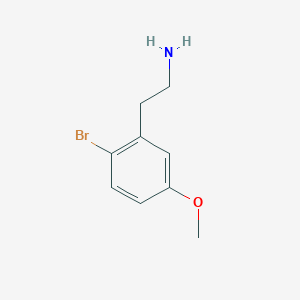![molecular formula C21H22N2O4 B2474083 [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate CAS No. 877947-57-4](/img/structure/B2474083.png)
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate, also known as CMPPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. CMPPB belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5).
作用機序
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate acts as a PAM of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. PAMs increase the activity of mGluR5 by binding to a site on the receptor that is distinct from the glutamate binding site. This results in an increase in the signaling of mGluR5, which has been shown to have a positive effect on cognitive function, anxiety, depression, and addiction.
生化学的および生理学的効果
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate has been shown to improve cognitive function in various preclinical models, including mice and rats. It has also been shown to reduce anxiety and depression-like behaviors in these models. [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate has also been investigated as a potential treatment for addiction, as it has been shown to reduce the reinforcing effects of drugs of abuse.
実験室実験の利点と制限
One advantage of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate is that it has been extensively studied in preclinical models, which has provided a wealth of information about its potential therapeutic applications. However, one limitation is that the effects of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate may vary depending on the model and the specific behavioral paradigm used.
将来の方向性
There are several potential future directions for the study of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate. One direction is to investigate its potential therapeutic applications in humans, particularly in the treatment of cognitive deficits and psychiatric disorders. Another direction is to investigate the potential of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate as a tool for studying the role of mGluR5 in various physiological and pathological processes. Finally, further research is needed to understand the mechanisms underlying the effects of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate and to identify potential side effects or limitations of its use.
合成法
The synthesis of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate involves the reaction of 4-phenoxybenzoic acid with N-[(1,2-dimethylpropyl)carbamoyl]chloride, followed by the reaction with sodium cyanide in the presence of a palladium catalyst. The resulting compound is then reacted with methyl chloroformate to yield [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate.
科学的研究の応用
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a positive effect on cognitive function, anxiety, depression, and addiction in preclinical studies. [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate has also been investigated as a potential treatment for fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
特性
IUPAC Name |
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-phenoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-15(2)21(3,14-22)23-19(24)13-26-20(25)16-9-11-18(12-10-16)27-17-7-5-4-6-8-17/h4-12,15H,13H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNIHDCSCOSJSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2474000.png)
![1-[(E)-But-2-enoyl]azetidine-2-carboxamide](/img/structure/B2474002.png)


![2-[(2S,4S)-2-(Aminomethyl)-4-fluoropyrrolidin-1-yl]acetamide dihydrochloride](/img/structure/B2474006.png)

![4-{[(4-methoxybenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2474010.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B2474011.png)


![N-(2-ethoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2474014.png)
![Methyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2474019.png)
![1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole](/img/structure/B2474021.png)
![6-(4-bromobenzyl)-1-(tert-butyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2474023.png)